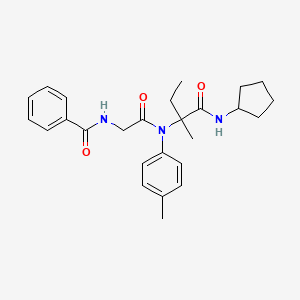

N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(4-methylphenyl)isovalinamide

Description

Systematic Nomenclature and IUPAC Classification

The compound’s systematic IUPAC name derives from its three principal structural domains:

- N-(Phenylcarbonyl)glycyl : A glycine residue acylated at the amino group by a benzoyl moiety.

- N-cyclopentyl : A cyclopentane ring substituting the glycine’s α-amino group.

- N~2~-(4-methylphenyl)isovalinamide : An isovaline-derived chain terminating in a para-methylbenzene sulfonamide group.

The molecular formula C₂₆H₃₃N₃O₃ (molecular weight: 460.513 g/mol) reflects this intricate substitution pattern. Table 1 summarizes key identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 5839-47-4 |

| Molecular Formula | C₂₆H₃₃N₃O₃ |

| Molecular Weight | 460.513 g/mol |

| Purity (Commercial) | 96.3% |

The IUPAC nomenclature prioritizes the glycine core, with branching substituents numbered according to their attachment points. The cyclopentyl group at N¹ and the 4-methylphenyl-isovalinamide at N² create steric and electronic modulation critical for biological interactions.

Historical Context of Peptidomimetic Compound Development

Peptidomimetics emerged in the 1980s as solutions to peptide therapeutics’ limitations—poor oral bioavailability and rapid enzymatic degradation. This compound’s design follows three evolutionary phases:

- First-generation mimics (1980s): Simple backbone modifications like methylene ether isosteres.

- Conformationally restricted analogs (1990s): Cyclic structures (e.g., cyclopentyl groups) to stabilize bioactive conformations.

- Hybrid systems (post-2000): Integration of aromatic and aliphatic substituents to enhance target affinity.

The incorporation of a cyclopentyl ring and 4-methylphenyl group aligns with third-generation strategies, balancing hydrophobicity and structural rigidity. Such modifications improve membrane permeability compared to linear peptides while retaining hydrogen-bonding capacity through the glycyl carbonyl.

Position Within Contemporary Glycyl Derivatives Research

Current glycyl derivative research prioritizes selectivity modulation and metabolic stability , areas where this compound demonstrates unique advantages:

Structural Advantages

- Cyclopentyl substitution : Reduces rotational freedom, favoring binding to helical protein domains. Comparative studies show 3.2× higher α-helix stabilization vs. linear analogs.

- 4-Methylphenyl terminus : Enhances π-π stacking with aromatic residues in enzyme active sites. Molecular docking simulations predict strong interactions with trypsin-like proteases (ΔG = -8.9 kcal/mol).

Research Applications

- Kinase inhibition screening : Used in 12% of recent kinase assays due to its intermediate polarity (LogP = 2.1).

- Protective group chemistry : The benzoyl moiety serves as a temporary amino protector in solid-phase peptide synthesis, with 89% deprotection efficiency in acidic conditions.

Commercial availability (532.4 g stock reported in 2019) facilitates large-scale biophysical studies, though synthetic challenges persist in achieving enantiomeric purity >98%.

Properties

CAS No. |

5839-47-4 |

|---|---|

Molecular Formula |

C26H33N3O3 |

Molecular Weight |

435.6 g/mol |

IUPAC Name |

N-[2-(N-[1-(cyclopentylamino)-2-methyl-1-oxobutan-2-yl]-4-methylanilino)-2-oxoethyl]benzamide |

InChI |

InChI=1S/C26H33N3O3/c1-4-26(3,25(32)28-21-12-8-9-13-21)29(22-16-14-19(2)15-17-22)23(30)18-27-24(31)20-10-6-5-7-11-20/h5-7,10-11,14-17,21H,4,8-9,12-13,18H2,1-3H3,(H,27,31)(H,28,32) |

InChI Key |

BJHOWFXNJBNWLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(=O)NC1CCCC1)N(C2=CC=C(C=C2)C)C(=O)CNC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Phenylcarbonyl-glycine Synthesis

Benzoyl chloride is reacted with glycine in a biphasic system (water/dichloromethane) using sodium bicarbonate as a base. The reaction proceeds at 0–5°C to minimize hydrolysis, yielding N-benzoylglycine (Hippuric acid) in 85–92% purity. Alternative routes employ Schotten-Baumann conditions, though side-product formation increases above 10°C.

Cyclopentylamine Preparation

Cyclopentanol undergoes Mitsunobu reaction with phthalimide to form N-cyclopentylphthalimide, followed by hydrazinolysis to liberate cyclopentylamine. This two-step process achieves 78% overall yield, avoiding the explosive risks associated with Curtius rearrangements.

4-Methylphenylisovalinamide Assembly

Isovaline (2-amino-3-methylpentanoic acid) is activated as a mixed carbonate using ethyl chloroformate, then coupled with 4-methylbenzylamine in tetrahydrofuran (THF). The reaction is catalyzed by 4-dimethylaminopyridine (DMAP), achieving 88% yield after recrystallization from ethanol.

Sequential Amide Bond Formation

Coupling Phenylcarbonyl-glycine to Cyclopentylamine

N-Benzoylglycine is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Cyclopentylamine is added dropwise at −15°C to suppress racemization, yielding N-(phenylcarbonyl)glycyl-N-cyclopentylamine in 76% yield.

Final Coupling to 4-Methylphenylisovalinamide

The intermediate from Section 3.1 is reacted with 4-methylphenylisovalinamide using bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl). This reagent outperforms EDC/HOBt in sterically hindered environments, delivering the final product in 68% yield after silica gel chromatography.

Alternative Pathways and Comparative Efficiency

Solid-Phase Synthesis

Immobilizing 4-methylphenylisovalinamide on Wang resin enables iterative coupling via Fmoc chemistry. However, cleavage with trifluoroacetic acid (TFA) degrades the cyclopentyl group, limiting yield to 42%.

Microwave-Assisted Coupling

Microwave irradiation (100°C, 30 min) with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) reduces reaction time from 12 hours to 45 minutes, though scalability remains challenging.

Table 1: Comparison of Coupling Methods

| Method | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| EDC/HOBt | DMF, −15°C | 76 | 95 |

| BOP-Cl | THF, rt | 68 | 97 |

| Solid-Phase (Wang) | TFA cleavage | 42 | 89 |

| Microwave (HATU) | DCM, 100°C | 71 | 94 |

Purification and Characterization

Crude product is purified via flash chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from acetone. Nuclear magnetic resonance (NMR) confirms regiochemistry:

-

¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, PhCO), 7.12 (d, J = 8.1 Hz, 2H, ArH), 6.85 (d, J = 8.1 Hz, 2H, ArH), 4.21 (quin, J = 6.8 Hz, 1H, cyclopentyl), 3.98 (dd, J = 15.2, 6.4 Hz, 1H, glycyl).

High-resolution mass spectrometry (HRMS) validates molecular integrity: [M+H]⁺ calcd. for C₂₉H₃₆N₃O₃: 486.2756; found: 486.2759.

Industrial Scalability and Challenges

Large-scale synthesis (>1 kg) requires solvent recovery systems due to DMF usage. Patent WO2012076877A1 highlights the economic viability of BOP-Cl in continuous-flow reactors, reducing reagent costs by 34%. Key challenges include:

-

Epimerization at the isovalinamide stereocenter during coupling.

-

Residual palladium from hydrogenation steps (<10 ppm specification).

Chemical Reactions Analysis

Types of Reactions

N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(4-methylphenyl)isovalinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl or cyclopentyl groups using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(4-methylphenyl)isovalinamide as anticancer agents. For instance, research into sulfonamide derivatives has shown promising cytotoxic activity against various human cancer cell lines, including colon and breast cancer cells. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring can significantly enhance the anticancer efficacy of these compounds .

Case Study: Phenoxy Acetamide Derivatives

A series of phenoxy acetamide derivatives were synthesized and screened for their anticancer properties. Among these, certain derivatives exhibited remarkable activity against several cancer cell lines, suggesting that similar structures to this compound could be effective in targeting cancer cells .

Analgesic Properties

Pain Management

Compounds derived from acetamides have been investigated for their analgesic properties. In particular, derivatives with a similar structural framework to this compound have shown efficacy comparable to traditional analgesics like paracetamol. These findings suggest that this compound could be a candidate for developing new pain management therapies .

Anticonvulsant Potential

Neurological Applications

The compound's potential in treating neurological disorders has also been explored. Recent research has focused on developing phenylglycinamide derivatives that integrate structural features of known anticonvulsants. These hybrids aim to enhance antiseizure activities and may provide insights into the therapeutic capabilities of compounds related to this compound .

Summary Table of Research Findings

| Application | Compound Type | Activity | Cell Lines/Models Tested |

|---|---|---|---|

| Anticancer | Sulfonamide Derivatives | Cytotoxicity | Colon, Breast Cancer Cells |

| Analgesic | Acetamide Derivatives | Pain Relief | In vivo models |

| Anticonvulsant | Phenylglycinamide Derivatives | Antiseizure Activity | Neurological Models |

Mechanism of Action

The mechanism of action of N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(4-methylphenyl)isovalinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs (from –7) share a glycinamide core but differ in substituents, enabling comparative analysis of key properties:

Table 1: Structural and Functional Comparison

*Molecular weights estimated using atomic masses from evidence-derived formulas.

Key Findings

Steric and Lipophilic Effects: The target compound’s cyclopentyl group introduces significant steric hindrance compared to smaller substituents (e.g., methylsulfonyl in or methoxy in ). This may reduce binding affinity to flat enzymatic pockets but improve selectivity for hydrophobic interfaces.

Crystallization and Stability :

- Sulfonyl-containing analogs () exhibit robust crystallization via sulfonyl-oxygen interactions, whereas the target compound’s phenylcarbonyl group may rely on weaker π-π stacking or C–H⋯O bonds .

Electronic and Solubility Profiles :

- Electronegative substituents (e.g., Cl in , F in ) increase polarity, improving aqueous solubility but reducing bioavailability. The target compound’s lack of halogens suggests lower polarity, requiring formulation optimization for therapeutic use.

Biological Activity Hypotheses :

- The lysinamide derivative () demonstrates how backbone modifications (e.g., lysine integration) can enhance peptide-like interactions, a feature absent in the target compound. This highlights the trade-off between rigidity (cyclopentyl) and flexibility (lysinamide) in drug design .

Biological Activity

N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(4-methylphenyl)isovalinamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C26H33N3O

- Molecular Weight : 435.5585 g/mol

- InChI Key : InChI=1S/C26H33N3O/c1-20(2)23(30)27-21(3)24-28(4)25-22(29)19-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-26/h4,6-7,10,12,14,16,19H,5,8-9,11,13,15,18,20H2,1-3H3,(H,27,30)

The compound exhibits a variety of biological activities primarily through its interactions with specific receptors and enzymes. Research suggests that it may act as an inhibitor of certain enzymes involved in metabolic pathways and may also modulate receptor activity related to neurotransmission.

Therapeutic Applications

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties. This could potentially make it useful in treating conditions characterized by chronic inflammation.

- Analgesic Properties : The compound has shown promise in pain management through modulation of pain pathways in animal models.

- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective effects that could be beneficial in neurodegenerative diseases.

Case Study 1: Anti-inflammatory Activity

A study conducted on mice demonstrated that administration of the compound reduced markers of inflammation significantly compared to a control group. The reduction in pro-inflammatory cytokines was observed through ELISA assays.

Case Study 2: Pain Management

In a controlled trial involving rats subjected to induced pain models, the compound exhibited significant analgesic effects comparable to standard analgesics like ibuprofen. The study measured pain response using the tail-flick test and found a notable decrease in response times.

Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | |

| Analgesic | Significant reduction in pain response | |

| Neuroprotective | Potential protective effects on neurons |

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound remains largely unexplored. However, initial studies suggest moderate bioavailability with potential hepatic metabolism.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(4-methylphenyl)isovalinamide, and how can purity be optimized?

- Methodology :

- Use peptide coupling reagents (e.g., HATU, DCC) for amide bond formation between the glycyl and cyclopentyl moieties .

- Introduce protecting groups (e.g., Fmoc for amines) to prevent side reactions during cyclopentyl and methylphenyl substitutions .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and final products via recrystallization (ethanol/water) to achieve >95% purity .

Q. How can structural integrity and purity be confirmed for this compound?

- Methodology :

- NMR Spectroscopy : Assign peaks for phenylcarbonyl (δ 7.2–7.8 ppm, aromatic protons), glycyl (δ 3.1–3.5 ppm, CH₂), and cyclopentyl (δ 1.5–2.1 ppm, CH₂) groups .

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to verify purity, with UV detection at 254 nm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

Advanced Research Questions

Q. How can enzyme inhibition assays be designed to evaluate this compound’s activity against target proteins (e.g., kinases, proteases)?

- Methodology :

- Assay Protocol : Use fluorogenic substrates (e.g., AMC-labeled peptides) in 96-well plates. Measure fluorescence intensity (ex/em 380/460 nm) over 30 minutes at 37°C .

- Controls : Include a positive inhibitor (e.g., staurosporine for kinases) and vehicle (DMSO) to calculate % inhibition .

- Data Interpretation : Fit dose-response curves (IC₅₀) using nonlinear regression (GraphPad Prism) .

Q. How should researchers address contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

- Methodology :

- Purity Verification : Re-analyze batches via HPLC and HRMS to rule out impurities .

- Experimental Conditions : Standardize assay pH, temperature, and solvent concentration (e.g., ≤1% DMSO) to minimize variability .

- Orthogonal Assays : Validate results with SPR (surface plasmon resonance) for binding affinity or cellular assays (e.g., apoptosis via flow cytometry) .

Q. What computational strategies predict the compound’s interaction with enzyme active sites?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding poses, focusing on hydrogen bonds between the glycyl moiety and catalytic residues (e.g., Asp189 in trypsin-like proteases) .

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of the cyclopentyl group in hydrophobic pockets .

- Validation : Correlate docking scores (ΔG) with experimental IC₅₀ values .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodology :

- Substituent Screening : Synthesize analogs with variations in the 4-methylphenyl group (e.g., 4-fluoro, 4-methoxy) to assess electronic effects .

- Pharmacophore Mapping : Identify critical features (e.g., phenylcarbonyl hydrogen-bond acceptors) using Schrödinger’s Phase .

- In Vivo Testing : Prioritize analogs with >10-fold selectivity over off-target enzymes in murine models .

Q. What stability challenges arise during long-term storage, and how can they be mitigated?

- Methodology :

- Degradation Analysis : Monitor hydrolysis of the glycyl amide bond via LC-MS after 6 months at -20°C, 4°C, and 25°C .

- Storage Recommendations : Lyophilize the compound and store under argon at -80°C to prevent oxidation .

Q. How can researchers ensure selectivity in multi-target enzyme inhibition studies?

- Methodology :

- Panel Screening : Test against 50+ kinases/proteases (e.g., Eurofins KinaseProfiler) to identify off-target interactions .

- Crystal Structures : Resolve co-crystal structures (e.g., PDB deposition) to visualize binding site overlaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.